molecular formula C6H12OS B15318060 (2-Methyloxolan-2-yl)methanethiol

(2-Methyloxolan-2-yl)methanethiol

Cat. No.: B15318060
M. Wt: 132.23 g/mol
InChI Key: CJQQISCLIMYAMY-UHFFFAOYSA-N
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Description

(2-Methyloxolan-2-yl)methanethiol (CAS 2742653-82-1) is an organic sulfur compound with the molecular formula C6H12OS and a molecular weight of 132.23 g/mol . This chemical features a tetrahydrofuran (oxolane) ring substituted with a methyl group and a methanethiol functional group, as represented by the SMILES notation CC1(CS)CCCO1 . As a specialized reagent, it is intended for research and development purposes in chemical synthesis and other laboratory investigations. The specific applications, research value, and mechanism of action of (2-Methyloxolan-2-yl)methanethiol are areas for researchers to explore, as detailed scientific literature on this exact compound is currently limited. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(2-methyloxolan-2-yl)methanethiol

InChI

InChI=1S/C6H12OS/c1-6(5-8)3-2-4-7-6/h8H,2-5H2,1H3

InChI Key

CJQQISCLIMYAMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxolan-2-yl)methanethiol typically involves the reaction of 2-methyloxolane with a thiolating agent under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of (2-Methyloxolan-2-yl)methanethiol may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyloxolan-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyloxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The compound’s unique structure allows it to participate in specific pathways, making it valuable in targeted applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Methanethiol (CH3SH)

  • Structure and Reactivity: Methanethiol is a simpler analog lacking the oxolan ring. Its small size and high volatility facilitate rapid microbial oxidation, as observed in methanotrophs like Methylacidiphilum fumariolicum SolV, which degrade CH3SH via the mtoX-encoded methanethiol oxidase to mitigate toxicity . In contrast, the oxolan ring in (2-Methyloxolan-2-yl)methanethiol likely reduces volatility and may hinder enzyme access, slowing biodegradation.
  • Biological Impact: Methanethiol inhibits methane oxidation in methanotrophs at concentrations as low as ~15 µM, necessitating its detoxification . The bulkier structure of (2-Methyloxolan-2-yl)methanethiol might reduce this inhibitory effect due to lower membrane permeability.
  • Detection : Gas chromatography (GC) with zinc reduction, as described by Doizaki and Zieve, effectively detects small mercaptans like CH3SH in blood . However, the oxolan ring in (2-Methyloxolan-2-yl)methanethiol may require modified GC conditions (e.g., higher-temperature columns) for analysis.

b. Cyclic Ether Thiols (e.g., 2-Ethyloxolan-2-yl)methanethiol

  • The methyl group in (2-Methyloxolan-2-yl)methanethiol balances polarity and reactivity, favoring aqueous solubility over purely aliphatic thiols.
  • Ring Size : Compared to four-membered oxetane analogs, the five-membered oxolan ring offers greater conformational stability, reducing ring strain and enhancing chemical stability.

c. Aromatic Thiols (e.g., Thiophenol Derivatives)

  • Electronic Effects : Aromatic thiols exhibit resonance stabilization of the thiolate ion, increasing acidity (pKa ~6.5) compared to aliphatic thiols like (2-Methyloxolan-2-yl)methanethiol (pKa ~10–11). This difference impacts reactivity in nucleophilic or redox reactions.
  • Applications : While aromatic thiols are used in polymer crosslinking, the oxolan ring in (2-Methyloxolan-2-yl)methanethiol may make it suitable for specialty solvents or pharmaceuticals requiring controlled thiol release.

Data Table: Key Properties of Selected Thiols

Compound Molecular Weight (g/mol) Boiling Point (°C) pKa Solubility in Water Detection Method
Methanethiol (CH3SH) 48.1 6.1 ~10 Moderate GC with zinc reduction
(2-Methyloxolan-2-yl)methanethiol 132.2 (estimated) ~150–170 (est.) ~10–11 Moderate Modified GC
Thiophenol (C6H5SH) 110.2 168 6.5 Low HPLC, GC-MS

Research Findings and Implications

  • Biodegradation: Methanethiol oxidase (mtoX) activity in methanotrophs suggests analogous pathways for (2-Methyloxolan-2-yl)methanethiol, though steric hindrance from the oxolan ring may necessitate specialized enzymes .
  • Toxicity: Hepatic encephalopathy studies show elevated blood mercaptan levels (4–18× normal) . The structural complexity of (2-Methyloxolan-2-yl)methanethiol may reduce acute toxicity but prolong metabolic clearance.
  • Analytical Challenges : While CH3SH detection is well-established , analyzing (2-Methyloxolan-2-yl)methanethiol requires advanced techniques (e.g., derivatization for GC-MS) to address lower volatility and matrix interference.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing (2-Methyloxolan-2-yl)methanethiol, and how do catalyst properties influence selectivity?

  • The compound’s synthesis likely involves thiolation reactions, where acid-base catalyst properties (e.g., K₂WO₄/alumina) critically regulate selectivity between methanethiol derivatives and side products like dimethyl sulfide. Adjusting Lewis acid site strength and basicity can enhance selectivity, albeit at the cost of reduced methanol conversion rates . For the oxolan-substituted variant, steric effects from the 2-methyl group may necessitate modified catalyst supports (e.g., zeolites or promoted metal oxides) to accommodate bulkier intermediates.

Q. Which spectroscopic and computational methods are most effective for resolving conformational ambiguities in (2-Methyloxolan-2-yl)methanethiol?

  • Gas-phase rotational spectroscopy combined with density functional theory (DFT) using augmented basis sets (e.g., aug-cc-pVTZ) can resolve rotational barriers and non-covalent interactions within the molecule. For example, studies on methanethiol clusters revealed discrepancies between predicted and experimental minima, highlighting the need for advanced basis sets to account for sulfur’s polarizability . Nuclear Overhauser Effect (NOE) NMR experiments can further clarify spatial arrangements of the oxolan ring and thiol group in solution.

Q. How does the oxolan ring influence the compound’s stability under varying pH and temperature conditions?

  • The tetrahydrofuran (oxolan) ring’s electron-donating ether oxygen may stabilize the thiol group against oxidation, particularly under acidic conditions. Accelerated stability testing via HPLC-UV/Vis under controlled humidity and temperature (e.g., 40°C/75% RH) can quantify degradation pathways. Comparative studies with non-cyclic analogs (e.g., linear thioethers) would isolate the ring’s protective role .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during (2-Methyloxolan-2-yl)methanethiol synthesis?

  • Discrepancies between catalyst activity (e.g., high methanol conversion) and selectivity (e.g., methanethiol yield) arise from competing reaction networks. For instance, strong Lewis acid sites favor methanol dehydration to dimethyl ether, while moderate basicity promotes H₂S adsorption for thiolation. In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) can identify surface intermediates, while kinetic Monte Carlo modeling may reconcile conflicting rate data .

Q. How does (2-Methyloxolan-2-yl)methanethiol contribute to atmospheric sulfur cycling compared to linear thiols like methanethiol?

  • The oxolan ring may alter atmospheric lifetime by modulating reactivity with OH radicals. Global modeling using satellite-derived emission maps (e.g., from Arctic and oceanic regions) combined with smog chamber experiments can quantify its oxidation products. Unlike dimethyl sulfide (DMS), which forms sulfate aerosols, this compound’s cyclic structure may favor heterogeneous reactions, impacting cloud nucleation efficiency .

Q. What strategies resolve contradictions in predicted vs. observed biological activity of (2-Methyloxolan-2-yl)methanethiol derivatives?

  • Molecular docking simulations often overestimate binding affinity due to rigid-body assumptions. Free-energy perturbation (FEP) calculations incorporating explicit solvent models and side-chain flexibility can improve accuracy. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical, as seen in studies of structurally related methanamine derivatives .

Methodological Guidelines

  • Data Contradiction Analysis : Use sensitivity analysis in kinetic models to identify rate-limiting steps when catalytic activity and selectivity conflict .
  • Experimental Design : Prioritize sulfur-specific detectors (e.g., GC-SCD) to minimize interference in atmospheric concentration measurements .
  • Computational Protocols : Apply DLPNO-CCSD(T) for high-accuracy energy comparisons of conformational minima, particularly for sulfur-containing systems .

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